molecular formula C14H13N5O2 B2987868 N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207000-97-2

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2987868
CAS No.: 1207000-97-2
M. Wt: 283.291
InChI Key: HLXCQIABQJLZOH-UHFFFAOYSA-N
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Description

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a methyl-acetamide moiety at position 3. The acetamide side chain is further modified with a 1H-pyrazole group, which introduces hydrogen-bonding capabilities and steric bulk. This compound is hypothesized to exhibit biological activity as a proteasome inhibitor or kinase modulator, given its structural similarity to other oxadiazole-acetamide derivatives reported in the literature .

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-12(10-19-8-4-7-16-19)15-9-13-17-14(18-21-13)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXCQIABQJLZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common approach is the cyclization of a hydrazide derivative with a carboxylic acid or its derivatives under acidic conditions. The phenyl group can be introduced through a subsequent Friedel-Crafts acylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide has shown potential as a bioactive molecule. It can be used to study biological processes and interactions with various biomolecules.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in various industrial applications.

Mechanism of Action

The mechanism by which N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features

The target compound shares a common 3-phenyl-1,2,4-oxadiazole scaffold with several analogs but differs in the substituents on the acetamide group. Below is a comparative analysis:

Compound Name Key Structural Differences Functional Implications
Target Compound 2-(1H-pyrazol-1-yl)acetamide substituent Enhanced hydrogen bonding due to pyrazole NH; potential for improved target selectivity
11v () 2-(4-Hydroxyphenoxy)-N-isopropylacetamide Phenoxy group increases hydrophilicity; hydroxyl group may enhance metabolic stability
11h () 2-(4-Chlorophenoxy)-N-isopropylacetamide Chlorine atom improves lipophilicity and membrane permeability
4aa () (S)-2,2,2-trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide Trifluoro group enhances electronic stability; chiral center influences enantioselectivity

Physical and Chemical Properties

Property Target Compound (Inferred) 11v () 11h () 4aa ()
Molecular Weight ~350–370 g/mol 451.4 g/mol 443.9 g/mol 355.3 g/mol
Melting Point Not reported 155.5–158.5°C 108.3–109.5°C Not reported
HPLC Purity Not reported 100% 99.8% Not reported
Key Functional Groups Pyrazole NH, oxadiazole Hydroxyphenoxy, isopropyl Chlorophenoxy, isopropyl Trifluoro, chiral center

Biological Activity

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is C14H15N5O2C_{14}H_{15}N_{5}O_{2}, with a molecular weight of approximately 285.31 g/mol. The compound features a unique structure that includes both oxadiazole and pyrazole moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₅N₅O₂
Molecular Weight285.31 g/mol
LogP2.745
PSA59.23 Ų

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 125 µg/mL, demonstrating promising antibacterial potential .

Anticancer Activity

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide has also been investigated for its anticancer properties. The presence of the pyrazole ring is particularly noteworthy as it has been associated with inhibition of cancer cell proliferation.

Research Findings on Anticancer Activity

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds were reported to be lower than those for standard chemotherapeutic agents like doxorubicin . Molecular dynamics simulations suggested that these compounds interact with target proteins primarily through hydrophobic interactions, enhancing their cytotoxic effects .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. Compounds similar to N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide have shown promise in reducing inflammation markers in vitro.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential therapeutic role in conditions like arthritis and other inflammatory diseases.

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